PD 166285 (dihydrochloride) is a synthetic, small molecule protein tyrosine kinase inhibitor (PTKi). [] It belongs to a novel class of chemical compounds known as 6-aryl-pyrido[2,3-d]pyrimidines. [] PD 166285 is a significant research tool for its ability to inhibit various tyrosine kinases, including Src non-receptor tyrosine kinase, fibroblast growth factor receptor-1 (FGFR-1), epidermal growth factor receptor (EGFR), and platelet-derived growth factor receptor beta subunit (PDGFR-β). [] This inhibitory action makes it valuable for investigating cellular processes like cell signaling, proliferation, and migration, particularly in the context of cancer and cardiovascular diseases. []
6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one; dihydrochloride is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidin-7-ones. This compound is notable for its potential as a protein kinase inhibitor, particularly in therapeutic applications targeting various diseases, including cancer. The compound's structure features a dichlorophenyl group and an ethoxy aniline moiety, contributing to its biological activity.
This compound can be sourced from various chemical suppliers and has been documented in several patents and scientific articles. It is classified as a protein tyrosine kinase inhibitor, which indicates its role in modulating kinase activity, a critical process in cellular signaling pathways. The dihydrochloride form enhances its solubility and stability, making it more suitable for pharmaceutical formulations .
The synthesis of 6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one typically involves several steps:
The synthesis has been reported to yield significant amounts of the target compound, although specific yields can vary based on reaction conditions .
The chemical reactivity of 6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one is primarily characterized by its interactions with biological targets such as protein kinases. It acts by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to downstream effects on cell proliferation and survival pathways.
Common reactions involved in its synthesis include:
The mechanism of action for 6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one involves:
Data from studies indicate that this compound has shown efficacy against various cancer cell lines by inducing G1/G0 phase arrest .
The physical properties of 6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one include:
Chemical properties include stability under standard laboratory conditions but may require protection from light and moisture during storage .
The primary applications of 6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one are in the field of medicinal chemistry as a potential therapeutic agent against cancers and other diseases involving aberrant kinase activity. Its role as a protein tyrosine kinase inhibitor makes it valuable in research focused on targeted cancer therapies and the development of novel drugs aimed at specific signaling pathways .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3